N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenylbutanamide
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenylbutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenyl group at the second carbon and a 3-hydroxy-3-(oxan-4-yl)propyl chain at the nitrogen atom. The oxan-4-yl (tetrahydropyran) ring introduces conformational rigidity, while the hydroxy group enhances hydrophilicity.
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-2-16(14-6-4-3-5-7-14)18(21)19-11-8-17(20)15-9-12-22-13-10-15/h3-7,15-17,20H,2,8-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSDBTFPDBJIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxypropylamine with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that promote the formation of the amide bond while minimizing side reactions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the phenyl ring.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenylbutanamide involves its interaction with specific molecular targets within cells. The hydroxy group and the amide bond play crucial roles in its binding to proteins and enzymes, potentially modulating their activity. The oxane ring may also contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Target Compound
- Core structure: Butanamide (C₄H₇NO).
- Substituents :
- Phenyl group at C2.
- 3-hydroxy-3-(oxan-4-yl)propyl chain at the amide nitrogen.
- Key functional groups : Amide, secondary alcohol, tetrahydropyran.
Comparable Compounds
N-(Substituted-Phenyl)Butanamides ()
- Derivatives feature sulfanyl-linked indole-oxadiazole moieties on the phenyl ring.
- Structural divergence: The target compound lacks sulfanyl or heterocyclic appendages but shares the phenylbutanamide core.
- Impact: Sulfanyl groups in compounds enhance metabolic stability via steric hindrance, whereas the oxan-4-yl group in the target may improve solubility .
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide ()
- Chlorophenyl and hydroxamic acid groups dominate.
- Structural divergence: The target replaces the hydroxamic acid with a hydroxy-oxan-4-ylpropyl chain.
- Impact: Hydroxamic acids (e.g., compound 8 in ) exhibit antioxidant activity, while the target’s hydroxy group may similarly contribute to radical scavenging .
2-Chloranyl-N-[3-(oxan-4-yl carbonylpiperidinyl)propyl]ethanamide ()
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~349.4* | 2.1 | ~10 (aqueous) | Amide, hydroxy, oxan-4-yl |
| 3-Chloro-N-phenyl-phthalimide (Ev1) | 245.66 | 3.8 | <1 | Chloro, phthalimide |
| N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Ev2) | ~293.8 | 2.5 | ~5 | Hydroxamic acid, chloro |
| 3-Oxo-N,N-diisopropylbutanamide (Ev7) | 187.27 | 1.2 | ~50 | Ketone, diisopropyl |
*Estimated based on formula C₁₉H₂₇NO₃.
Biological Activity
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenylbutanamide, also known by its CAS number 2034240-75-8, is a complex organic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A hydroxy group which may influence its solubility and reactivity.
- An oxane ring contributing to its cyclic structure and stability.
- A phenylbutanamide moiety that can participate in various biochemical interactions.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The hydroxy group and the amide bond are crucial for binding to proteins and enzymes, potentially modulating their activity. The oxane ring enhances the compound's stability and bioavailability.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
1. Anti-inflammatory Effects
Studies suggest that this compound has potential anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
2. Analgesic Properties
Preliminary investigations indicate that the compound could possess analgesic effects. It may act on pain pathways in the central nervous system, providing relief from pain without significant side effects.
3. Cellular Probes
The compound is being studied as a biochemical probe to investigate cellular processes such as apoptosis and cell signaling pathways. Its unique structure allows it to interact with various cellular targets.
Case Studies
Recent studies have explored the efficacy of this compound in different experimental models:
Study 1: Anti-inflammatory Activity
A study conducted on murine models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
Study 2: Analgesic Effects
In a controlled trial involving rats subjected to nociceptive stimuli, this compound showed a marked decrease in pain responses. This suggests its potential for development as a therapeutic analgesic.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-dodecyl-N-{2-hydroxypropyl}hexadecanamide | Structure | Anti-inflammatory |
| 3-hydroxypropionic acid | Structure | Biochemical probe |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
